Perfluoropropanamine
Description
Perfluoropropanamine (C₃F₇NH₂) is a synthetic perfluoroalkyl amine characterized by a fully fluorinated three-carbon chain and a terminal amine group. This structure confers unique chemical stability, hydrophobicity, and resistance to thermal and chemical degradation, typical of per- and polyfluoroalkyl substances (PFAS). Notably, shorter-chain PFAS (e.g., perfluorobutanoic acid, PFBA) are increasingly used as alternatives to longer-chain compounds (e.g., perfluorooctanoic acid, PFOA) due to regulatory pressures.
Properties
CAS No. |
105579-92-8 |
|---|---|
Molecular Formula |
C3H2F7N |
Molecular Weight |
185.04 g/mol |
IUPAC Name |
1,1,2,2,3,3,3-heptafluoropropan-1-amine |
InChI |
InChI=1S/C3H2F7N/c4-1(5,2(6,7)8)3(9,10)11/h11H2 |
InChI Key |
JWHXMVCSSSOAHL-UHFFFAOYSA-N |
Canonical SMILES |
C(C(N)(F)F)(C(F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of perfluoropropanamine typically involves the electrofluorination of organic precursors. This process replaces hydrogen atoms with fluorine atoms, resulting in a fully fluorinated compound . The reaction conditions often require the use of anhydrous hydrogen fluoride and a nickel anode, with the process being carried out at low temperatures to ensure the stability of the fluorinated product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The electrofluorination process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Perfluoropropanamine undergoes various chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of fluorine atoms with other functional groups.
Oxidation and Reduction Reactions: Although less common due to the stability of the carbon-fluorine bond, certain conditions can lead to oxidation or reduction of the compound.
Common Reagents and Conditions:
Nucleophiles: Used in substitution reactions to replace fluorine atoms.
Oxidizing Agents: Such as potassium permanganate, used under controlled conditions to oxidize the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce fluorinated amines, while oxidation reactions can yield perfluorinated carboxylic acids .
Scientific Research Applications
Perfluoropropanamine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of perfluoropropanamine involves its interaction with molecular targets and pathways. Due to its high electronegativity and stability, it can interact with various biological molecules, potentially affecting their function . The exact pathways and targets are still under investigation, but its unique properties make it a compound of interest in various fields .
Comparison with Similar Compounds
Key Observations :
- Chain Length : Shorter-chain PFAS like this compound are less persistent than long-chain analogs (e.g., PFOA).
Environmental and Health Impacts
- Persistence : While this compound’s environmental fate is undocumented, shorter-chain PFAS generally degrade faster than long-chain counterparts. For example, PFBA (4 carbons) has a half-life of <1 year in water, compared to PFOA’s decades-long persistence.
- Toxicity : Amine-containing PFAS may exhibit distinct biological interactions. For instance, methylperfluorooctane sulfonamidoacetic acid (MPAH) disrupts thyroid hormone synthesis. This compound’s amine group could similarly interact with cellular receptors, though specific toxicological data are lacking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
